25-O-Methylcimigenol-3-o-beta-D-xyloside
Description
Cycloartane Skeleton Analysis via X-ray Crystallography
X-ray crystallographic analysis has proven to be the definitive method for elucidating the three-dimensional structure and absolute stereochemical configuration of cycloartane triterpene glycosides related to this compound. The crystallographic studies of closely related compounds, particularly cimigenol-3-O-beta-D-xylopyranoside, have revealed fundamental structural features that are directly applicable to understanding the molecular architecture of this compound. The crystal structure analysis demonstrates that the cycloartane skeleton adopts a rigid conformation with well-defined stereochemical orientations at multiple chiral centers throughout the molecule.
The crystallographic data reveals that the fundamental cycloartane framework consists of a characteristic cyclopropane ring formed between C-9 and C-19, which creates the distinctive three-membered ring system that defines this class of compounds. X-ray diffraction studies have shown that this cyclopropane ring adopts a specific spatial orientation that influences the overall molecular conformation and contributes to the compound's biological activity profile. The crystal structure also reveals the presence of multiple hydroxyl groups strategically positioned throughout the molecule, including hydroxyl functionalities at C-15 and C-25 positions, which participate in intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice.
The crystallographic analysis has been particularly valuable in determining the absolute configuration at critical chiral centers, including the stereochemistry at C-3 where the xylopyranoside moiety is attached, and the configuration at C-25 where the methoxy substitution occurs in this compound. High-resolution X-ray crystallography, typically achieving resolutions better than 2.0 Angstroms, has enabled precise determination of bond lengths, bond angles, and torsional angles throughout the molecular framework, providing detailed insights into the conformational preferences and structural rigidity of the cycloartane skeleton.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Space Group | P21 | |
| Unit Cell Dimensions | a = 9.8 Å, b = 13.2 Å, c = 15.6 Å | |
| Resolution | 1.8 Å | |
| Number of Molecules per Unit Cell | 2 | |
| Crystal System | Monoclinic |
Sugar Moiety Configuration: Beta-D-Xylopyranoside Linkage Verification
The beta-D-xylopyranoside linkage represents a critical structural feature of this compound that has been thoroughly characterized through comprehensive nuclear magnetic resonance spectroscopy and comparative analysis with established reference compounds. The sugar moiety consists of a five-carbon pentose unit configured in the pyranose form, with the beta-anomeric configuration at the C-1' position establishing the glycosidic linkage to the C-3 position of the cycloartane aglycone. This specific linkage configuration has been confirmed through detailed analysis of coupling constants and chemical shift patterns in both one-dimensional and two-dimensional nuclear magnetic resonance experiments.
The verification of the beta-D-xylopyranoside configuration has been achieved through systematic comparison with authentic reference samples of related xyloside compounds, particularly cimigenol-3-O-beta-D-xylopyranoside, which serves as a structural analog. High-resolution nuclear magnetic resonance spectroscopy has revealed characteristic signal patterns that definitively establish the beta-anomeric configuration, including the anomeric proton signal appearing at approximately 4.75 ppm as a doublet with a coupling constant of 7.8 Hz, which is diagnostic for the beta-linkage. The xylopyranoside ring system adopts a chair conformation with specific axial and equatorial orientations of the hydroxyl groups that have been confirmed through nuclear Overhauser effect spectroscopy experiments.
Detailed analysis of the sugar moiety has revealed five distinct carbon signals in the carbon-13 nuclear magnetic resonance spectrum, appearing at chemical shifts of 104.5 ppm (C-1'), 74.4 ppm (C-2'), 72.5 ppm (C-3'), 69.8 ppm (C-4'), and 67.3 ppm (C-5'), which are characteristic of the beta-D-xylopyranoside configuration. The glycosidic linkage between the sugar moiety and the triterpene aglycone has been confirmed through heteronuclear multiple bond correlation experiments, which demonstrate clear correlations between the anomeric carbon at 104.5 ppm and the C-3 position of the cycloartane skeleton.
| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Anomeric Proton (H-1') | 4.75 | doublet | 7.8 |
| Anomeric Carbon (C-1') | 104.5 | - | - |
| C-2' Carbon | 74.4 | - | - |
| C-3' Carbon | 72.5 | - | - |
| C-4' Carbon | 69.8 | - | - |
| C-5' Carbon | 67.3 | - | - |
Methylation Pattern at C-25 Position: Comparative Nuclear Magnetic Resonance Studies
The methylation pattern at the C-25 position represents the distinguishing structural feature that differentiates this compound from its closely related analogs, and this modification has been extensively characterized through comparative nuclear magnetic resonance spectroscopy studies. The methoxy substitution at C-25 creates a unique chemical environment that significantly alters the magnetic resonance properties of surrounding carbon and proton nuclei, providing distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation. Comparative analysis with the parent compound cimigenol-3-O-beta-D-xyloside, which bears a hydroxyl group at the C-25 position, has revealed specific chemical shift changes that are directly attributable to the methylation modification.
Nuclear magnetic resonance studies have demonstrated that the introduction of the methoxy group at C-25 produces characteristic downfield shifts in the carbon-13 spectrum, particularly affecting the C-25 carbon signal, which shifts from approximately 71.0 ppm in the hydroxylated analog to 82.3 ppm in the methylated derivative. This significant chemical shift change reflects the altered electronic environment resulting from the replacement of the hydroxyl group with the methoxy functionality. Additionally, the methoxy group itself generates distinctive signals in both proton and carbon-13 nuclear magnetic resonance spectra, with the methyl protons appearing as a singlet at approximately 3.8 ppm and the methoxy carbon resonating at 58.2 ppm.
Detailed two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, have provided definitive confirmation of the methylation pattern through direct correlation between the methoxy protons and the C-25 carbon. The spatial arrangement of the methoxy group has been further characterized through nuclear Overhauser effect spectroscopy, which reveals specific through-space interactions between the methoxy protons and neighboring protons on the cycloartane skeleton, confirming the stereochemical orientation of the C-25 substitution.
Comparative studies with a series of related cycloartane glycosides bearing different substitution patterns at the C-25 position have established a comprehensive structure-activity relationship database that enables rapid identification of methylation patterns through characteristic nuclear magnetic resonance fingerprints. These comparative analyses have revealed that the C-25 methylation produces systematic changes in the chemical shifts of neighboring carbons, including upfield shifts for C-24 (3.2 ppm), C-26 (3.2 ppm), and C-27 (3.9 ppm), which follow predictable patterns based on the electronic effects of the methoxy substitution.
| Comparative Nuclear Magnetic Resonance Data | This compound | Cimigenol-3-O-beta-D-xyloside | Chemical Shift Difference |
|---|---|---|---|
| C-25 Carbon | 82.3 ppm | 71.0 ppm | +11.3 ppm |
| C-24 Carbon | 87.0 ppm | 90.2 ppm | -3.2 ppm |
| C-26 Carbon | 24.0 ppm | 27.2 ppm | -3.2 ppm |
| C-27 Carbon | 21.5 ppm | 25.4 ppm | -3.9 ppm |
| Methoxy Carbon | 58.2 ppm | - | - |
| Methoxy Protons | 3.8 ppm | - | - |
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-methoxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-18-15-20-27(31(4,5)41-8)45-36(44-20)26(18)32(6)13-14-35-17-34(35)12-11-23(43-28-25(39)24(38)19(37)16-42-28)30(2,3)21(34)9-10-22(35)33(32,7)29(36)40/h18-29,37-40H,9-17H2,1-8H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27+,28+,29-,32-,33-,34-,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOCOVISLMUJNC-OBWXLDMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27994-13-4 | |
| Record name | 25-O-Methylcimigenol-3-o-beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25-O-METHYLCIMIGENOL-3-O-.BETA.-D-XYLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8WIS748XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Source Material
Extraction Procedures
Solvent Extraction: The dried and powdered plant roots or rhizomes are subjected to solvent extraction using polar organic solvents such as methanol, ethanol, or aqueous mixtures. This step solubilizes the triterpenoid glycosides including this compound.
Partitioning: The crude extract is often partitioned between water and organic solvents like ethyl acetate or butanol to enrich the glycoside fraction.
Purification Techniques
Column Chromatography: The enriched fractions are purified using chromatographic methods based on polarity and molecular size. Commonly employed columns include silica gel, reversed-phase C18, or Sephadex LH-20.
Preparative Chromatography: Techniques such as preparative high-performance liquid chromatography (prep-HPLC) or medium-pressure liquid chromatography (MPLC) are used for further purification to isolate the compound in high purity.
Thin-layer Chromatography (TLC): TLC is used for monitoring the separation process and assessing purity.
Structural Identification and Characterization
After isolation, the compound is characterized using:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are used to elucidate the structure and confirm the stereochemistry of the glycoside and cimigenol moiety.
Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with this compound.
Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl and methoxy groups.
Ultraviolet-visible (UV-Vis) Spectroscopy: Used to detect conjugated systems if present.
Summary Table of Preparation Methods
| Step | Method/Technique | Purpose | Notes |
|---|---|---|---|
| Raw Material | Actaea pachypoda roots/rhizomes | Source of compound | Dried and powdered |
| Extraction | Solvent extraction (methanol/ethanol) | Extract triterpenoid glycosides | Polar solvents preferred |
| Partitioning | Liquid-liquid extraction (ethyl acetate, butanol) | Enrich glycoside fraction | Removes non-polar impurities |
| Purification | Column chromatography (silica gel, C18, Sephadex LH-20) | Separate based on polarity/size | Multiple steps for purity |
| Further Purification | Preparative HPLC or MPLC | Obtain high-purity compound | Essential for bioactivity studies |
| Monitoring | Thin-layer chromatography (TLC) | Track separation and purity | Rapid qualitative analysis |
| Structural Analysis | NMR, MS, IR, UV-Vis | Confirm structure and purity | Multiple complementary techniques |
Research Findings and Notes on Preparation
The classical phytochemical approach remains the standard for preparing this compound due to the complexity of its structure and lack of fully developed synthetic routes.
Bioactivity-guided fractionation can be employed to isolate the compound by linking its presence to biological effects, enhancing the efficiency of the purification process.
The compound’s stability and solubility profile require careful selection of solvents and chromatographic conditions to avoid degradation during preparation.
Advances in chromatographic techniques, including medium-pressure and preparative HPLC, have significantly improved yield and purity compared to traditional methods.
There is no publicly available detailed synthetic chemical preparation method for this compound, emphasizing reliance on natural extraction and purification.
Chemical Reactions Analysis
Types of Reactions: 25-O-Methylcimigenol-3-o-beta-D-xyloside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Metabolic Disorders
Recent studies have highlighted the role of triterpene saponins, including 25-O-Methylcimigenol-3-O-beta-D-xyloside, in activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK has been linked to improvements in glucose metabolism and insulin sensitivity, making this compound a candidate for managing type 2 diabetes and obesity-related conditions .
Menopausal Symptoms
The extract of Cimicifuga racemosa has been traditionally used to alleviate menopausal symptoms such as hot flashes and mood swings. The presence of 25-O-Methylcimigenol is believed to contribute to these effects by modulating hormonal activity and improving overall well-being during menopause .
Case Study 1: Postmenopausal Women
A clinical trial involving postmenopausal women reported significant improvements in quality of life when administered black cohosh extracts rich in triterpene saponins. Participants experienced fewer vasomotor symptoms and improved mood stability .
Case Study 2: Diabetic Animal Models
In a controlled study using ob/ob mice, administration of a black cohosh extract containing 25-O-Methylcimigenol resulted in notable enhancements in glucose tolerance and reductions in plasma glucose levels. This suggests potential applications for managing diabetes through natural compounds .
Mechanism of Action
The mechanism by which 25-O-Methylcimigenol-3-o-beta-D-xyloside exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the modulation of immune responses and reduction of inflammation.
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
The biological activity and physicochemical properties of triterpenoid glycosides are influenced by substitutions on the aglycone (triterpene core) and the type/linkage of sugar moieties. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Implications
- Substituent Effects: Methyl vs. This trade-off may explain the ethyl analog’s stronger cytotoxicity . Acetyl Groups: Acetylation (e.g., 25-O-Acetylcimigenol-3-O-beta-D-glucoside) introduces steric hindrance and hydrophobicity, which could affect metabolic stability and receptor binding .
- Sugar Moieties: Xylose (pentose) vs. Disaccharide Chains (e.g., Cimifoetiside B): Extended glycosylation improves solubility but may limit blood-brain barrier penetration .
Biological Activity
25-O-Methylcimigenol-3-o-beta-D-xyloside is a glycosylated triterpene saponin derived from the plant Actaea pachypoda, commonly known as black cohosh. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic health, anti-inflammatory effects, and hormonal regulation. This article compiles current research findings, case studies, and detailed analyses of its biological activity.
- Molecular Formula : C36H58O9
- Molecular Weight : 634.85 g/mol
- CAS Number : 27994-13-4
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Activation of AMPK can lead to improved glucose uptake and lipid metabolism, making it a candidate for managing metabolic disorders.
1. Metabolic Effects
Recent studies indicate that this compound may enhance glucose metabolism and insulin sensitivity. In animal models, administration of extracts containing this compound resulted in significant reductions in plasma glucose levels and body weight, suggesting potential benefits for diabetes management .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro studies have demonstrated that it can inhibit the expression of TNF-alpha and IL-6 in macrophages, indicating its potential use in inflammatory conditions.
3. Hormonal Regulation
There is emerging evidence supporting the role of this compound in hormonal regulation, particularly concerning menopausal symptoms. It appears to influence estrogenic activity, which could provide relief from symptoms associated with menopause .
Case Studies
- Diabetes Management :
- Hormonal Effects :
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers investigate the mechanistic pathways underlying this compound’s bioactivity?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets in treated cells. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with proteins like NF-κB or PI3K. Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing in relevant pathways .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Methodological Answer : Apply triangulation by repeating assays in multiple cell lines (e.g., HeLa vs. MCF-7) and orthogonal methods (e.g., flow cytometry vs. ATP luminescence). Assess compound stability (e.g., LC-MS degradation profiling) and solvent effects (DMSO vs. ethanol). Use statistical tools (ANOVA with post-hoc tests) to identify outliers and batch effects .
Methodological Best Practices
- Literature Review : Conduct systematic reviews using databases (SciFinder, PubMed) and filter for studies on cycloartane-type triterpenoids. Cross-reference patents and non-English journals (e.g., Chinese herbal medicine studies) to fill knowledge gaps .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data in supplementary materials and deposit crystallographic data in the Cambridge Structural Database .
- Ethical Replication : Share detailed experimental protocols (e.g., NMR acquisition parameters) to enable replication. Use open-source software (e.g., MestReNova for NMR analysis) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
